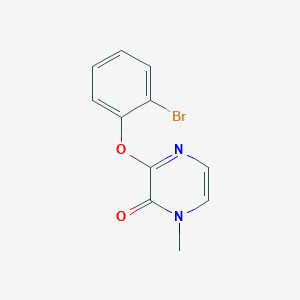
3-(2-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one
説明
The compound “3-(2-Bromophenoxy)propanenitrile” has a CAS Number of 154405-38-6 and a molecular weight of 226.07 . Another compound, “3-((2-(2-BROMOPHENOXY)PROPANOYL)HYDRAZONO)-N-PHENYLBUTANAMIDE”, has a CAS Number of 892146-23-5 and a molecular weight of 418.294 .
Synthesis Analysis
The synthesis of N, N’-hexamethylenebis[(2-bromophenoxy)-carbamate] and its derivatives has been studied . The reaction yield was from 90.6% to 93.3% .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, “3-(2-bromophenoxy)-2-cyanopropanoic acid” contains total 23 bond(s); 15 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 nitrile(s) (aliphatic), 1 hydroxyl group(s), and 1 ether(s) (aromatic) .
Chemical Reactions Analysis
The presence of impurities, particularly the API-related impurities, i.e., degradation-related impurities (DRIs) and interaction-related impurities (IRIs), may affect the quality, safety, and efficacy of drug products . Procedures for the identification of DPIs in pharmaceuticals, i.e., ethyl cysteinate dimer, ®-N-methyl-3- (2-bromophenoxy)-3-phenylpropanamine, sestamibi, etc., using high-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) were studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties include reactivity, acidity or basicity, and stability.
科学的研究の応用
Chemical Synthesis and Reactions
Research in chemical synthesis has demonstrated the versatility of bromophenol derivatives and related compounds in creating a variety of heterocyclic products. For instance, the synthesis and reactions of some 2-Methyl-4-oxo-4H-1-benzopyrans have paved the way for the development of quinoxalinyl, benzothiazinyl derivatives, and more through bromination and subsequent reactions with amines, hydrazine, and hydroxylamine (Ibrahim, El-Shaaer, & Hassan, 2002). Such synthetic pathways highlight the potential for generating novel compounds with diverse chemical structures.
Natural Product Isolation and Characterization
The marine environment has been a rich source of bromophenol derivatives, showing significant biological activities. For example, bromophenol coupled with diketopiperazine from the marine red alga Symphyocladia latiuscula was identified, showcasing the biodiversity of marine species and their chemical uniqueness (Xu et al., 2012). These findings emphasize the importance of marine natural products in drug discovery and development.
Biological Activities and Potential Applications
Bromophenol derivatives have been studied for their antibacterial and antioxidant properties, among other biological activities. For instance, antibacterial bromophenols from the marine red alga Rhodomela confervoides have shown activity against several strains of bacteria, indicating their potential as natural antibacterial agents (Xu et al., 2003). Additionally, cellular antioxidant effects of bromophenols from the red algae Vertebrata lanosa have been demonstrated, suggesting their application as natural antioxidants in pharmaceuticals and food preservation (Olsen et al., 2013).
Safety And Hazards
特性
IUPAC Name |
3-(2-bromophenoxy)-1-methylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-14-7-6-13-10(11(14)15)16-9-5-3-2-4-8(9)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLHQLUIHQTMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



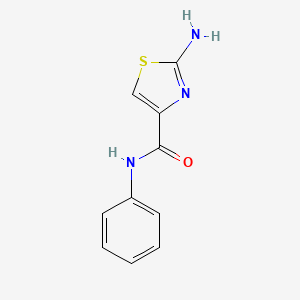
![3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide](/img/structure/B1529247.png)
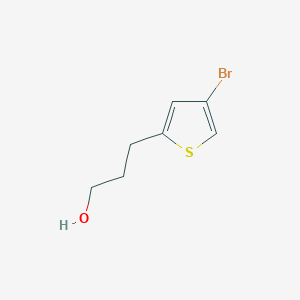
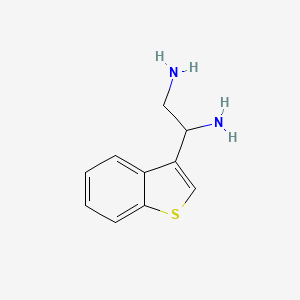
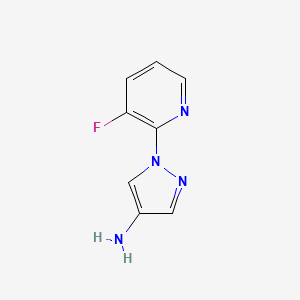
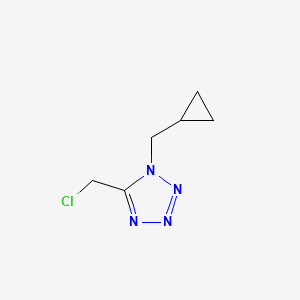
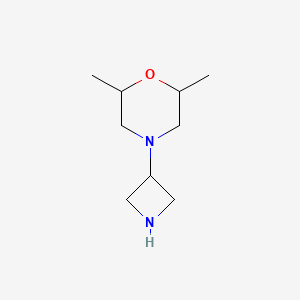
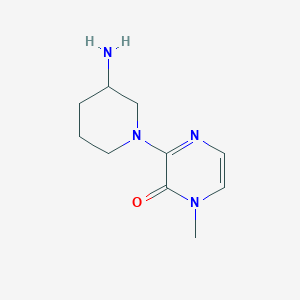
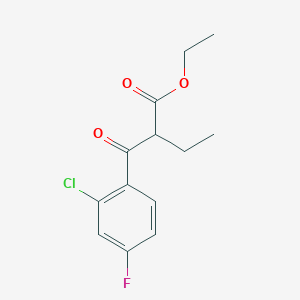
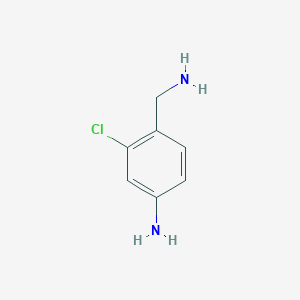
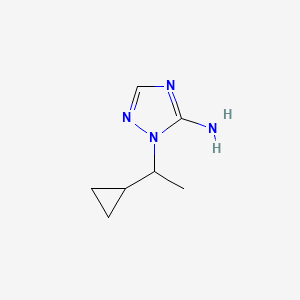
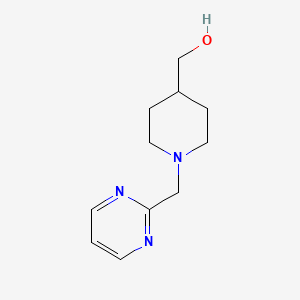
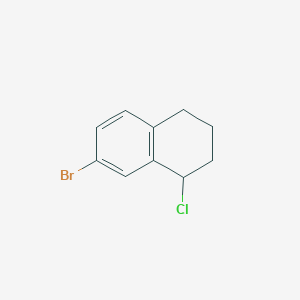
![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine](/img/structure/B1529264.png)